molecular formula C16H18F3N3O2S B5597159 3-cyclopropyl-5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole

3-cyclopropyl-5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole

Cat. No. B5597159
M. Wt: 373.4 g/mol
InChI Key: NIHKZEFRTSUFFB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives involves the cycloaddition reactions and subsequent modifications to introduce various functional groups. One approach for synthesizing triazole derivatives includes the reaction of ethyl bromoacetate with thiosemicarbazones, followed by cyclization to form 2,3-dihydrothiazole derivatives, showcasing the versatility of triazole synthesis methods (Ghanbari Pirbasti et al., 2016). Another method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to produce 1-sulfonyl-1,2,3-triazoles, highlighting the utility of this reaction in accessing triazole structures with sulfonyl substituents (Zibinsky & Fokin, 2013).

Molecular Structure Analysis

Molecular structure analysis of triazole derivatives, including X-ray diffraction techniques, reveals strong intermolecular hydrogen bonding patterns, which contribute to their stability and potential interactions. For instance, the crystal structures of certain triazole derivatives show non-planar arrangements and intermolecular interactions, such as hydrogen bonding and N–O···π interactions, which are crucial for understanding their chemical behavior and reactivity (Boechat et al., 2016).

Chemical Reactions and Properties

Triazole compounds undergo a variety of chemical reactions, including cycloadditions and transannulations, enabling the synthesis of diverse structures. For example, the radical allylation of 5-fluoroalkylated 1H-1,2,3-triazoles leads to bicyclic gem-difluorinated derivatives through intramolecular [4 + 2] cycloaddition reactions, demonstrating the reactivity and functionalization potential of triazole rings (Peng et al., 2023).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structures and substituents. Investigations into the crystalline and molecular structures of triazole derivatives provide insights into their physical characteristics, including molecular geometry and electron density distribution, which are essential for understanding their stability and solubility (Boechat et al., 2010).

Chemical Properties Analysis

The chemical properties of triazole derivatives, such as reactivity towards different reagents and conditions, are central to their applications in organic synthesis and potential pharmaceutical uses. The behavior of triazole rings in cycloaddition reactions, their ability to form hydrogen bonds, and their reactions under various catalytic conditions are critical for designing new compounds and understanding their mechanisms of action (Lei et al., 2015).

Scientific Research Applications

Synthesis and Transformations

A study by Vasin et al. (2014) explores the thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles formed by reactions of methyl, phenyl, and p-tolyl phenylethynyl sulfones with 9-diazofluorene. This research highlights the versatility of sulfonyl-substituted compounds in undergoing various transformations, leading to different heterocyclic structures under specific conditions, which could be analogous to applications for the compound (Vasin, Masterova, Razin, & Somov, 2014).

Biological Activities

Another study by Sahin et al. (2012) discusses the design and synthesis of azole derivatives as potential antimicrobial agents. This research involves the treatment of triazole derivatives with sulfonyl halides to produce corresponding sulfonamides, highlighting the potential of sulfonyl-substituted triazoles in antimicrobial applications. Such findings suggest the chemical compound of interest might also exhibit biological activities worth exploring in drug discovery or antimicrobial research (Sahin, Bayrak, Demirbaş, Demirbas, & Alpay‐Karaoglu, 2012).

Potential Applications in Material Science

The work of Allin et al. (2005) on synthetic applications of aryl radical building blocks for cyclisation onto azoles to synthesise tri- and tetra-cyclic heterocycles suggests potential material science applications. This study demonstrates the use of azoles for the synthesis of complex heterocyclic structures, which could be relevant for the development of novel materials or chemical sensors based on the structure of the compound (Allin, Bowman, Elsegood, McKee, Karim, & Rahman, 2005).

Antioxidant Properties

Research by Ghanbari Pirbasti et al. (2016) on the synthesis and evaluation of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives as potent antioxidant agents highlights the antioxidant properties of structurally similar compounds. This indicates the potential for the compound of interest to be explored for its antioxidant capacities, contributing to research in oxidative stress-related diseases or in the development of protective agents (Ghanbari Pirbasti, Mahmoodi, & Abbasi Shiran, 2016).

Mechanism of Action

The biological activity of triazole derivatives can vary widely depending on their structure. They have been studied for potential antifungal, antibacterial, and anticancer activities, among others . The specific mechanism of action for this compound would depend on its intended target.

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper storage and disposal methods .

Future Directions

The study of triazole derivatives is a very active area of research, particularly in the field of medicinal chemistry. Future research could explore the synthesis of new derivatives, their potential biological activities, and their mechanisms of action .

properties

IUPAC Name

3-cyclopropyl-5-[2-(4-methylphenyl)sulfonylethyl]-1-(2,2,2-trifluoroethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2S/c1-11-2-6-13(7-3-11)25(23,24)9-8-14-20-15(12-4-5-12)21-22(14)10-16(17,18)19/h2-3,6-7,12H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHKZEFRTSUFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC2=NC(=NN2CC(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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